2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Physicochemical profiling Drug-likeness Permeability

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine (C9H9N5, MW 187.21) is a heterocyclic building block featuring a hydrazinyl group at the pyrimidine C2 position and a pyridin-3-yl substituent at C4. It is supplied by ChemBridge (Hit2Lead Catalog #4045165) and other vendors primarily as a screening compound or intermediate for medicinal chemistry.

Molecular Formula C9H9N5
Molecular Weight 187.206
CAS No. 959037-50-4
Cat. No. B2791098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine
CAS959037-50-4
Molecular FormulaC9H9N5
Molecular Weight187.206
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC=C2)NN
InChIInChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14)
InChIKeyIJSPWNCSNGGZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine (CAS 959037-50-4): Physicochemical Profile & Sourcing Baseline


2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine (C9H9N5, MW 187.21) is a heterocyclic building block featuring a hydrazinyl group at the pyrimidine C2 position and a pyridin-3-yl substituent at C4 . It is supplied by ChemBridge (Hit2Lead Catalog #4045165) and other vendors primarily as a screening compound or intermediate for medicinal chemistry . Computed properties include a LogP of approximately -0.53 to 0.94, a topological polar surface area of 76.72 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors [1]. The compound is available as a solid (95% purity, free base form) and is classified as achiral with two rotatable bonds .

Why Generic 4-Aryl-2-hydrazinylpyrimidine Substitution Fails for This Scaffold


The precise regiochemistry—pyridin-3-yl at C4 and hydrazinyl at C2—is critical for downstream synthetic derivatization and biological target engagement. The pyridin-3-yl group is a well-established pharmacophore in kinase inhibitor design (e.g., imatinib core), and the nitrogen position (meta vs. ortho or para on the pyridine ring) dictates hydrogen-bonding geometry with kinase hinge regions [1]. Substituting the hydrazinyl group with an amino group (e.g., 2-amino-4-(pyridin-3-yl)pyrimidine) eliminates the reactive nucleophilic handle required for hydrazone, semicarbazide, or fused heterocycle formation [2]. Replacing pyridin-3-yl with pyridin-2-yl or pyridin-4-yl alters the electronic distribution of the pyrimidine ring, which has been shown to modulate antiproliferative activity in related series [3]. These structure-activity relationships underscore why generic substitution with in-class analogs cannot be assumed equivalent.

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine: Comparative Quantitative Evidence Across Key Dimensions


Physicochemical Property Differentiation: LogP, LogD, and Polar Surface Area vs. Amino Analog

Computed LogP for 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine is reported as -0.53 (Hit2Lead) to 0.94 (ChemBase/JChem). Its topological polar surface area (TPSA) is 76.72 Ų with 5 H-bond acceptors and 2 H-bond donors. This distinguishes it from the 2-amino analog (2-amino-4-(pyridin-3-yl)pyrimidine), which has fewer H-bond donors (1 primary amine donor vs. 2 for hydrazinyl) and a higher LogP (predicted ~1.2), reflecting the less polar character of the amino substituent. The hydrazinyl moiety increases aqueous solubility potential while retaining sufficient lipophilicity for membrane permeation, a balance that is therapeutically advantageous for CNS-excluded targets. No direct head-to-head experimental LogD comparison is currently available in the public domain; this inference is based on computational prediction models.

Physicochemical profiling Drug-likeness Permeability

Synthetic Utility: Hydrazinyl Group Enables Divergent Derivatization vs. 2-Chloro and 2-Amino Analogs

The hydrazinyl group at C2 serves as a versatile nucleophilic handle that enables condensation with aldehydes to form hydrazones, reaction with isocyanates to yield semicarbazides, and cyclocondensation to generate fused pyrimidines such as pyrazolo[3,4-d]pyrimidines. HU Hong-yu et al. (2021) used this compound as a key intermediate to synthesize 13 novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)hydrazinecarboxamide derivatives via reduction, acylation, hydrazinolysis, and isocyanate coupling, yielding compounds with IC50 values of 9.15–10.45 μmol·L⁻¹ against MCF-7 and HepG2 cancer cell lines. The 2-chloro analog (2-chloro-4-(pyridin-3-yl)pyrimidine) is limited to nucleophilic aromatic substitution reactions and cannot directly form hydrazone or semicarbazide linkages without additional synthetic steps. The 2-amino analog lacks the reactive terminal NH2-NH- group required for these transformations.

Medicinal chemistry Scaffold diversification Hydrazone synthesis

Scaffold Validation: 4-(Pyridin-3-yl)pyrimidin-2-yl Core Demonstrates Pan-Cytotoxic Anticancer Activity in Derivative Series

Although direct IC50 data for 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine itself remain unpublished, derivatives built on this exact scaffold have demonstrated potent anticancer activity. Wu et al. (2021) reported that 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives (synthesized from this building block) exhibit pan-cytotoxicity across multiple cancer cell lines. The lead compound 12A induced methuosis selectively in cancer cells while sparing normal cells and significantly inhibited tumor growth in an MDA-MB-231 xenograft mouse model. Similarly, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed anti-angiogenic and DNA cleavage activity (2017). By contrast, the 4-(pyridin-2-yl)pyrimidine isomer is less represented in kinase inhibitor design literature, and the 2-methyl analog lacks the functionalization handle needed for further elaboration.

Anticancer Kinase inhibition Methuosis

Computed Drug-Likeness: Rotatable Bond Count and TPSA Favor CNS Exclusion vs. Close Analogs

With only 2 rotatable bonds, a TPSA of 76.72 Ų, and a molecular weight of 187.21, 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine occupies a favorable drug-like property space for peripherally acting or non-CNS targets. The low rotatable bond count correlates with reduced entropic penalty upon target binding, while the TPSA > 70 Ų predicts poor CNS penetration, which is desirable for oncology and anti-inflammatory programs where CNS-mediated side effects must be minimized. In contrast, 2-hydrazinyl-4-(trifluoromethyl)pyrimidine (MW ~178, TPSA ~56 Ų) has higher predicted CNS penetration and lacks the pyridinyl hydrogen-bonding capability needed for kinase hinge binding. 2-Hydrazinyl-4-phenylpyrimidine (MW 186, TPSA ~56 Ų) has similar size but lower heteroatom count and reduced water solubility. These differences are based on computational predictions; experimental CNS permeability data are not available.

Drug-likeness CNS MPO score Physicochemical optimization

Optimal Procurement and Application Scenarios for 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine


Focused Library Synthesis of Semicarbazide and Hydrazone Derivatives for Anticancer Screening

Medicinal chemistry teams seeking to rapidly generate diverse compound libraries for anticancer screening should prioritize this compound over the 2-chloro or 2-amino analogs. The hydrazinyl group enables one-step condensation with commercial aldehydes or isocyanates to access hydrazone or semicarbazide chemotypes, eliminating the need for protecting group strategies or multi-step functional group interconversions. This was demonstrated by HU Hong-yu et al. (2021), who used this building block to generate 13 novel compounds with confirmed antitumor activity (IC50 9.15–10.45 μmol·L⁻¹ against MCF-7 and HepG2) [1].

Kinase Inhibitor Fragment and Scaffold Hopping Starting Point

The 4-(pyridin-3-yl)pyrimidin-2-yl core is a privileged scaffold in kinase inhibitor design, forming the hinge-binding motif of imatinib, nilotinib, and related type II kinase inhibitors. This compound provides a functionalized entry point for fragment-based drug discovery, where the hydrazinyl group can be elaborated into diverse hinge-binding motifs. The low molecular weight (187 Da) and favorable physicochemical profile (LogP -0.53 to 0.94) make it suitable for fragment screening campaigns. European patent EP 4045494 B1 explicitly identifies the 4-(pyridin-3-yl)pyrimidin-2-yl core as a key intermediate for nilotinib and imatinib synthesis, underscoring the scaffold's relevance [2].

Metal Chelation Ligand Design for Bioinorganic or Catalytic Applications

The compound's hydrazinyl and pyridinyl nitrogen atoms provide multiple metal coordination sites (N,N-bidentate or N,N,N-tridentate potential). This chelation capacity, combined with the electron-withdrawing pyrimidine ring, enables the design of transition metal complexes with tunable redox properties. Iron(III) complexes based on structurally related 2-hydrazinylpyrimidine derivatives have been synthesized and shown preliminary antitumor activity (Yuan et al., 2021), suggesting this scaffold's utility in metallodrug discovery programs where procurement of a functionalized, coordination-ready ligand is required [3].

Supplier Selection for Screening Collection Procurement

Procurement officers evaluating bulk orders of screening compounds should note that ChemBridge (Hit2Lead) offers this compound as a pre-weighed solid (95% purity) at competitive pricing ($18/200 μmol, $25/g), with Rush delivery available. The compound is classified as achiral and supplied in free base form, simplifying formulation and storage. Its LogD (pH 7.4) of 0.93 ensures adequate aqueous solubility for high-throughput screening while maintaining sufficient membrane permeability for cell-based assays. These supply chain attributes, combined with the documented scaffold validation, support cost-effective inclusion in diversity-oriented or target-focused screening libraries .

Quote Request

Request a Quote for 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.